molecular formula C16H16ClNO3 B249523 2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid

2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid

Cat. No. B249523
M. Wt: 305.75 g/mol
InChI Key: DTOWWEUVDMPAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid is a chemical compound that has been widely used in scientific research. It is a member of the benzoic acid family and is commonly referred to as CEBA. This compound has been found to have numerous biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

CEBA inhibits the activity of COX enzymes by binding to their active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. Additionally, CEBA has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
CEBA has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, CEBA has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

CEBA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been found to have low toxicity in animal models, making it a safe compound to use in experiments. However, CEBA has some limitations, including its limited solubility in water and its relatively low potency compared to other anti-inflammatory compounds.

Future Directions

There are several future directions for research involving CEBA. One potential area of research is the development of more potent derivatives of CEBA that could be used in cancer therapy. Additionally, the mechanism of action of CEBA could be further elucidated to better understand its anti-inflammatory and antitumor effects. Finally, the potential use of CEBA in combination with other anti-inflammatory compounds could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of CEBA involves several steps. The first step involves the reaction of 4-ethoxybenzylamine with 2-chloro-4-nitrobenzoic acid in the presence of a reducing agent such as iron powder. The resulting product is then treated with hydrochloric acid to yield CEBA.

Scientific Research Applications

CEBA has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. CEBA has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

2-chloro-4-[(4-ethoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C16H16ClNO3/c1-2-21-13-6-3-11(4-7-13)10-18-12-5-8-14(16(19)20)15(17)9-12/h3-9,18H,2,10H2,1H3,(H,19,20)

InChI Key

DTOWWEUVDMPAKT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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